(2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate
CAS No.:
Cat. No.: VC13706653
Molecular Formula: C30H24FN3O7
Molecular Weight: 557.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H24FN3O7 |
|---|---|
| Molecular Weight | 557.5 g/mol |
| IUPAC Name | [(2R,3R,4S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C30H24FN3O7/c31-24-25(41-29(37)21-14-8-3-9-15-21)22(18-39-28(36)20-12-6-2-7-13-20)40-27(24)34-17-16-23(33-30(34)38)32-26(35)19-10-4-1-5-11-19/h1-17,22,24-25,27H,18H2,(H,32,33,35,38)/t22-,24+,25-,27-/m1/s1 |
| Standard InChI Key | MMIZOEMKWWGUGO-POHJQOBCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name reflects its intricate stereochemistry: a tetrahydrofuran ring substituted with fluorine at the 4-position, a benzamido-oxopyrimidinyl group at the 5-position, and benzoyloxy-methyl and benzoate groups at the 2- and 3-positions, respectively. Its molecular formula, , corresponds to a molecular weight of 557.5 g/mol. The fluorine atom at C4 and the benzoyl-protecting groups enhance metabolic stability, a critical feature for nucleoside analogs.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 557.5 g/mol |
| Stereochemistry | 2R,3R,4S,5R |
| Functional Groups | Fluorine, benzamido, benzoyloxy |
Stereochemical Significance
The 2R,3R,4S,5R configuration ensures proper alignment with enzymatic binding pockets, mimicking natural nucleosides while resisting degradation. The fluorine atom at C4 induces electronic effects that stabilize the glycosidic bond against hydrolysis, a common limitation in nucleoside therapeutics.
Synthetic Methodologies
Overview of Synthesis
The synthesis involves multi-step reactions emphasizing stereochemical control. A patent (CN104744539A) outlines a representative pathway for analogous fluorinated nucleosides, providing insights into scalable production . Key steps include:
-
Hydroxyl Protection: Shielding reactive hydroxyl groups using trimethylsilyl (TMS) or benzoyl protectants .
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Glycosylation: Coupling a fluorinated sugar moiety with a pyrimidine base under Lewis acid catalysis (e.g., SnCl or CFSOSi(CH)) .
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Deprotection: Sequential removal of protecting groups to yield the final product .
Optimization of Reaction Conditions
The patent details variations in solvents, temperatures, and catalysts to maximize yield :
Table 2: Comparative Synthesis Conditions and Yields
| Example | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 4 | Chloroform | 63 | CFSOSi(CH) | 30.7 |
| 5 | Acetonitrile | 25–30 | CFSOSi(CH) | 11.5 |
| 7 | Acetonitrile | 95–100 | CFSOSi(CH) | 15.3 |
| 9 | Chlorobenzene | 70–75 | CFSOSi(CH) | 30.7 |
Higher yields (30.7%) were achieved in chlorinated solvents at moderate temperatures (63–75°C), whereas polar solvents like acetonitrile underperformed due to side reactions .
Biomedical Applications and Research Findings
Anticancer Mechanisms
Fluorinated nucleosides are prodrugs that undergo intracellular phosphorylation to interfere with DNA synthesis. The 4-fluorine substituent in this compound may impede repair mechanisms in cancer cells, as seen with gemcitabine analogs.
Challenges and Future Directions
Metabolic Stability vs. Bioactivation
A key challenge lies in balancing metabolic stability (achieved via fluorine and benzoyl groups) with enzymatic bioactivation. In vitro studies must assess whether the bulky benzoyloxy-methyl group hinders phosphorylation by kinases.
Targeted Delivery Strategies
Conjugation with ligand-directed carriers (e.g., folate or antibody-drug conjugates) could mitigate off-target effects, a strategy successfully employed with fludarabine.
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